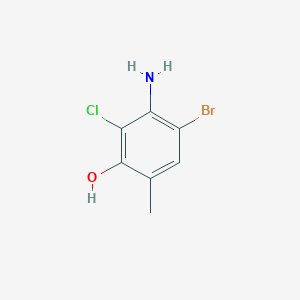
3-Amino-4-bromo-2-chloro-6-methylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-4-bromo-2-chloro-6-methylphenol is an organic compound with a unique structure comprising amino, bromo, chloro, and methyl groups attached to a phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-bromo-2-chloro-6-methylphenol typically involves multi-step organic reactions. One common method is the halogenation of 2-chloro-6-methylphenol, followed by amination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation and amination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output.
化学反应分析
Types of Reactions
3-Amino-4-bromo-2-chloro-6-methylphenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to form amines.
Substitution: The halogen atoms (bromo and chloro) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
3-Amino-4-bromo-2-chloro-6-methylphenol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceutical intermediates.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3-Amino-4-bromo-2-chloro-6-methylphenol involves its interaction with specific molecular targets and pathways. The amino and halogen groups play a crucial role in binding to enzymes and receptors, modulating their activity. The phenol group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological effects.
相似化合物的比较
Similar Compounds
3-Amino-2-chloro-6-methylphenol: Similar structure but lacks the bromo group.
4-Amino-3-methylphenol: Lacks both the bromo and chloro groups.
3-Amino-4-bromo-6-chloropyridazine: Contains a pyridazine ring instead of a phenol ring.
Uniqueness
3-Amino-4-bromo-2-chloro-6-methylphenol is unique due to the presence of both bromo and chloro substituents on the phenol ring, which allows for selective functionalization and diverse chemical reactivity. This makes it a valuable compound for various synthetic and research applications.
属性
分子式 |
C7H7BrClNO |
|---|---|
分子量 |
236.49 g/mol |
IUPAC 名称 |
3-amino-4-bromo-2-chloro-6-methylphenol |
InChI |
InChI=1S/C7H7BrClNO/c1-3-2-4(8)6(10)5(9)7(3)11/h2,11H,10H2,1H3 |
InChI 键 |
GTUGPIRJBCDSAN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1O)Cl)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(1,4-Dioxaspiro[4.5]decan-8-yl)-1H-pyrazol-4-amine](/img/structure/B15278038.png)

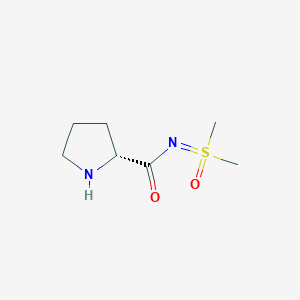


![2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-8-carboxylic acid](/img/structure/B15278068.png)
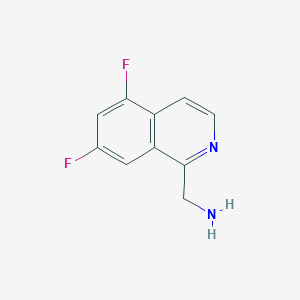

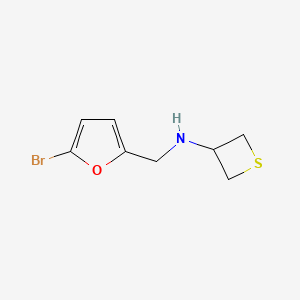

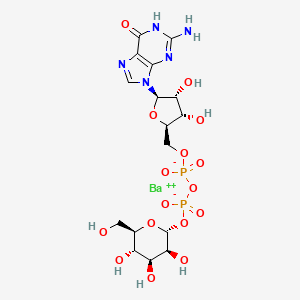
![2-(Pentan-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15278116.png)
